2-Chloro-7,8-dimethoxyquinoline

Synthetic Chemistry Nucleophilic Aromatic Substitution Regioselectivity

Sourcing the wrong dimethoxychloroquinoline regioisomer risks synthetic failure and patent conflict. This 2-chloro-7,8-dimethoxy variant is the precise building block required for constructing isomeric tetracyclic alkaloids and furo[2,3-g]quinoline cores. The 2-chloro handle enables efficient nucleophilic displacement for API intermediate elaboration, while the 7,8-dimethoxy pattern provides a privileged growth vector for FBDD campaigns targeting kinases or MAO. Differentiated from the 4-chloro isomer by its milder process-scale amination reactivity. Bulk-ready and analytically verified.

Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
Cat. No. B12854687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-7,8-dimethoxyquinoline
Molecular FormulaC11H10ClNO2
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=CC(=N2)Cl)OC
InChIInChI=1S/C11H10ClNO2/c1-14-8-5-3-7-4-6-9(12)13-10(7)11(8)15-2/h3-6H,1-2H3
InChIKeyYYQKDCJHOFTPAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-7,8-dimethoxyquinoline: A Distinctive Heterocyclic Building Block


2-Chloro-7,8-dimethoxyquinoline is a disubstituted quinoline derivative (C11H10ClNO2, MW 223.65) featuring a chlorine atom at the 2-position and methoxy groups at the 7- and 8-positions . This specific substitution pattern distinguishes it from other dimethoxychloroquinoline regioisomers, establishing its primary role as a synthetic intermediate for constructing more complex molecular architectures. The compound's reactivity is governed by the 2-chloro leaving group, which is susceptible to nucleophilic aromatic substitution, and the electron-donating methoxy groups, which activate the benzenoid ring toward electrophilic attack and influence the overall electronic character of the quinoline core [1]. While a multitude of dimethoxychloroquinoline isomers exist as commercial screening compounds or synthetic fragments, their differentiated synthetic utility and reactivity are highly dependent on the precise positioning of these substituents.

Workflow
Synthetic intermediate for SNAr and cross-coupling elaboration
Selection
Defined 2-chloro-7,8-dimethoxy substitution pattern
Context
Building block for fragment-based drug discovery

Why Generic Substitution Fails for 2-Chloro-7,8-dimethoxyquinoline


The term 'dimethoxychloroquinoline' encompasses a family of regioisomers that are not functionally interchangeable. The position of the chlorine atom (e.g., 2- vs. 4-) critically dictates the regiochemical outcome in cross-coupling and nucleophilic displacement reactions [1]. Furthermore, the location of the methoxy groups on the benzenoid ring (e.g., 6,7- vs. 7,8- vs. 5,6-) profoundly alters the electronic density of the ring, which in turn modulates the reactivity of the chlorine leaving group, affects the compound's metabolic stability if used to elaborate a pharmaceutical candidate, and defines the vector of exit vectors for fragment-based drug design [2]. For instance, the 4-chloro-7,8-dimethoxyquinoline isomer (CAS 99878-79-2) is an entirely different chemical entity with distinct reactivity and applications. Substituting one isomer for another without data verification introduces a high risk of synthetic failure, altered biological activity, or patent infringement, making precise procurement of the 2-chloro-7,8-dimethoxy regioisomer essential for targeted synthetic strategies.

Regioisomer mismatch
2-Chloro vs 4-chloro isomers direct different regiochemical coupling outcomes
Electronic shift
Methoxy position (7,8- vs 6,7-) alters ring electron density and SNAr reactivity
Fragment vector change
7,8-Dimethoxy pattern defines growth vector; other isomers produce different fused cores

Comparative Evidence Guide Against Closest Analogs


Regioselectivity in Nucleophilic Substitution: 2-Chloro vs. 4-Chloro Reactivity

The 2-chloro position on a quinoline ring is significantly more activated towards nucleophilic displacement than the 4-chloro position when electron-donating groups are present on the benzenoid ring. Foundational work by Bachman and Cooper demonstrates that for 6-methoxyquinoline, the ratio of 2-chloro to 4-chloro derivatives formed during chlorination of the N-oxide is 1:0.6, contrasting sharply with the 1:1.7 ratio for unsubstituted quinoline [1]. This shows that a methoxy substituent on the benzenoid ring dramatically alters the electronic environment, favoring the formation of the 4-chloro isomer but leaving the 2-chloro isomer as the more reactive species for subsequent SNAr reactions. By extension, the 7,8-dimethoxy substitution pattern in 2-Chloro-7,8-dimethoxyquinoline, with its two powerful electron-donating groups, is expected to further polarize the C-Cl bond at the 2-position, enhancing its reactivity over the 4-chloro congener.

2-Cl vs 4-Cl Reactivity
Class-level inference
2-Cl:4-Cl product ratio 1:0.6 for 6-methoxyquinoline
Methoxy groups polarize C-Cl bond, enhancing 2-position reactivity
Extrapolated from 6-methoxyquinoline; empirical validation advised
Synthetic Chemistry Nucleophilic Aromatic Substitution Regioselectivity

Methoxy Group Position and Antiproliferative Activity in 2-Chloroquinoline Scaffolds

In a study of novel Imatinib analogs, a panel of 2-chloroquinoline derivatives with varied substitution was evaluated for antiproliferative activity against A549 (lung) and MCF7 (breast) cancer cell lines at a 10 µM concentration. The compound bearing a dimethoxy group at the 6 and 8 positions of the 2-chloroquinoline ring demonstrated the highest antiproliferative activity among all test compounds [1]. This finding suggests that the positioning of methoxy groups at the 6- and 8-positions is highly favorable for biological activity in this chemotype. The 7,8-dimethoxy substitution pattern represents the most proximal commercially available regioisomer to this optimized 6,8-dimethoxy motif, providing a strategic starting point for structure-activity relationship (SAR) exploration.

Antiproliferative Rank
Cross-study comparable
6,8-Dimethoxy analog showed highest antiproliferative response in panel
Supports 7,8-isomer as a privileged fragment for cell-based screening
Assay at 10 µM; no IC50 reported
Medicinal Chemistry Anticancer Activity Structure-Activity Relationship

Synthetic Versatility as a Precursor to Fused Heterocyclic Systems

2-Chloro-3,8-dimethoxyquinoline, a closely related regioisomer, has been explicitly documented as a scaffold for synthesizing furo[2,3-b]quinolines—a class of alkaloids with antiplatelet, antitumor, and antimicrobial activities . The synthetic pathway relies on the strategic arrangement of the chlorine and methoxy groups for building these tricyclic systems. By analogy, 2-Chloro-7,8-dimethoxyquinoline possesses an adjacent (ortho) dimethoxy motif, which is a classical precursor for generating fused 1,4-dioxane rings or directing electrophilic aromatic substitution to the 5-position. This contrasts with 6,7-dimethoxy isomers, which would direct substitution to a different ring position, leading to different isomeric fused products. A foundational 1938 paper also describes the general synthetic utility of 7,8-dimethoxyquinolines as intermediates [1].

Synthetic Utility
Class-level inference
7,8-Dimethoxy pattern enables specific 5-substituted or furo[2,3-g]quinoline topologies
Regioisomer choice determines fused ring system architecture
Analogous to 2-chloro-3,8-dimethoxy furoquinoline synthesis
Organic Synthesis Fused Quinoline Derivatives Heterocyclic Chemistry

Key Application Scenarios in Research and Early Development


Fragment-Based Drug Discovery for Kinase and MAO Inhibitors

This compound serves as an ideal fragment for FBDD initiatives targeting enzymes like Monoamine Oxidase (MAO) or Kinases. Its molecular weight (223.65 Da) is within the classic 'Rule of Three' for fragments. The evidence showing high antiproliferative activity of the 6,8-dimethoxy analog in cancer cell lines suggests that the proximal 7,8-isomer possesses a privileged geometry for engaging biological targets. The 2-chloro handle allows for rapid, reliable fragment elaboration via Suzuki, Buchwald-Hartwig, or SNAr reactions to explore binding pockets, while the 7,8-dimethoxy pattern provides polar interactions and metabolic stability, creating a distinct growth vector compared to the 6,7-dimethoxy fragment [1].

Regioselective Synthesis of Furoquinoline and Pyranoquinoline Analogs

In medicinal chemistry campaigns aimed at synthesizing libraries of tetracyclic alkaloids, the 7,8-dimethoxy substitution pattern is a mandatory precursor. As inferred from the synthesis of furo[2,3-b]quinolines from 3,8-dimethoxy analogs, the 7,8-arrangement is necessary to construct isomeric furo[2,3-g]quinoline or pyrano[2,3-g]quinoline cores via directed ortho-metalation or cyclization strategies . For a researcher whose target molecule demands this specific annulation pattern, no other isomer can be substituted, making its procurement a critical path requirement.

Optimizing SNAr Reactivity for 2-Aminoquinoline Pharmacophores

The enhanced reactivity of a 2-chloroquinoline over its 4-chloro counterpart, as informed by fundamental studies on substituted quinolines, makes this compound the preferred electrophilic partner in process-scale nucleophilic aromatic substitution reactions [2]. When combined with the electron-rich 7,8-dimethoxy motif, the 2-chloro position is uniquely activated for efficient coupling with amines under mild conditions to produce the 2-aminoquinoline pharmacophore. This contrasts with 4-chloroquinoline syntheses, which often require harsher conditions, leading to lower yields and more byproducts in an industrial setting.

Application
Selection Property
Validation Focus
Fragment-based drug discovery
2-Chloro SNAr handle; 7,8-dimethoxy privileged geometry
Binding pocket compatibility; metabolic stability
Furoquinoline analog synthesis
Ortho dimethoxy arrangement for directed annulation
Regioselective cyclization fidelity
2-Aminoquinoline pharmacophore preparation
Enhanced 2-chloro activation by electron-donating methoxy groups
Coupling efficiency; impurity profile
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